What is the origin of Citromycetin
What is the origin of Citromycetin
An In-depth Technical Guide on the Origin of Citromycetin
Abstract
Citromycetin is a naturally occurring polyketide first identified as a yellow pigment produced by fungi of the genus Citromyces, now classified under Penicillium.[1][2] This bioactive metabolite has since been isolated from various terrestrial and marine-derived Penicillium species, including P. frequentans, P. bilaii, and P. striatisporum.[3] Its chemical structure is a pyranobenzopyranone derivative, formally named 8,9-Dihydroxy-2-methyl-4-oxo-4H,5H-pyrano[3,2-c][4]benzopyran-10-carboxylic acid.[5] Biosynthetic studies utilizing isotopic labeling have confirmed its origin from the polyketide pathway, involving the condensation of seven acetate units. While its biological activity is an area of ongoing research, related polyketides exhibit a wide range of effects, including cytotoxic and antimicrobial properties.[3] This document provides a comprehensive overview of the origin, discovery, biosynthesis, and chemical nature of Citromycetin, intended for researchers in natural product chemistry and drug development.
Discovery and Fungal Origin
Citromycetin was first described as a yellow colouring matter produced by fungal species belonging to the genus Citromyces.[1] This genus was historically distinguished by its ability to produce citric acid from sugar fermentation.[1][2] However, subsequent taxonomic revisions have largely integrated these species into the genus Penicillium.[2]
Over the years, Citromycetin has been isolated from a variety of Penicillium species, indicating its distribution within this fungal genus. It has been identified in both terrestrial and marine-derived fungal strains, highlighting the diverse ecological niches of its producers.
Data Presentation: Fungal Sources of Citromycetin
The following table summarizes the known fungal species reported to produce Citromycetin.
| Fungal Species | Environment | Reference |
| Citromyces spp. | Not specified | [1][2] |
| Penicillium frequentans | Not specified | |
| Penicillium bilaii | Marine-derived (Australia) | [3] |
| Penicillium striatisporum | Terrestrial (Australia) | [3][6] |
| Penicillium bissettii | Not specified | [3] |
| Penicillium glabrum | Not specified | [3] |
| Penicillium setosum | Not specified | [3] |
| Penicillium restrictum | Not specified | [6] |
Chemical Structure
Citromycetin is a complex aromatic polyketide. Its molecular formula is C₁₄H₁₀O₇, with a molar mass of 290.227 g·mol⁻¹.[5] The formal IUPAC name for the compound is 8,9-Dihydroxy-2-methyl-4-oxo-4H,5H-pyrano[3,2-c][4]benzopyran-10-carboxylic acid.[5] It is also known by the synonym Frequentic acid.[6] The structure features a fused ring system, characteristic of many fungal polyketides.
Biosynthesis
The biosynthetic origin of Citromycetin has been elucidated through isotopic labeling experiments, which confirm its formation via the polyketide pathway.
Experimental Protocols: Biosynthesis Investigation in P. frequentans
A key study investigating the biosynthesis of Citromycetin involved the following general protocol:
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Cultivation: Penicillium frequentans was cultured under conditions suitable for secondary metabolite production.
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Precursor Feeding: The fungal cultures were supplemented with isotopically labeled precursors, specifically [1-¹³C]-, [2-¹³C]-, and [1,2-¹³C₂]-acetates, as well as [2-¹⁴C]malonate.
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Isolation: After a period of incubation, Citromycetin was extracted from the culture medium and mycelium and purified.
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Analysis: The purified Citromycetin was analyzed using ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy to determine the incorporation pattern of the ¹³C-labeled acetate units. Radioactivity measurements were used to quantify the incorporation from ¹⁴C-labeled malonate.
Data Presentation: Summary of Isotopic Labeling Results
The experiments demonstrated that the Citromycetin backbone is assembled from seven intact acetate units, consistent with a polyketide origin. The incorporation of [2-¹⁴C]malonate suggested the involvement of two distinct starter units in the biosynthetic pathway.
| Labeled Precursor | Analytical Method | Key Finding | Reference |
| [1-¹³C]-, [2-¹³C]-, [1,2-¹³C₂]-acetate | ¹³C NMR | Incorporation of seven intact acetate units confirmed a polyketide biosynthesis pathway. | |
| [2-¹⁴C]malonate | Radioactivity Measurement | The distribution of radioactivity was consistent with the utilization of two starter units. |
Several potential advanced precursors, including 2,4-dihydroxy-6-methylbenzoic acid, 4,5,7-trihydroxyphthalide, and 4,7-dihydroxy-5-methyl-coumarin, were synthesized with ¹⁴C labels and fed to the culture, but none were incorporated into the final Citromycetin structure.
Mandatory Visualization: Proposed Biosynthetic Assembly
The following diagram illustrates the logical flow of the polyketide synthase (PKS) assembly line for the Citromycetin backbone, starting from acetate and malonate units.
Caption: Conceptual workflow of Citromycetin biosynthesis.
Isolation and Characterization Workflow
The process of obtaining pure Citromycetin from its fungal source for study involves multiple steps of extraction, separation, and analysis.
Experimental Protocols: General Isolation and Structure Elucidation
A typical workflow for isolating and identifying Citromycetin and related metabolites from a fungal culture, such as Penicillium bilaii, includes:
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Fungal Cultivation: The producing strain (e.g., P. bilaii) is grown in a suitable liquid or solid medium to encourage the production of secondary metabolites.
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Extraction: The culture broth and/or mycelium are extracted with organic solvents (e.g., ethyl acetate) to partition the metabolites from the aqueous medium.
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Chromatographic Separation: The crude extract is subjected to various chromatographic techniques, such as column chromatography (e.g., over silica gel) and High-Performance Liquid Chromatography (HPLC), to separate the complex mixture into individual components.
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Spectroscopic Analysis: The purified compound's structure is determined using a combination of detailed spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[3]
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Structure Confirmation: The final structure is assigned by correlating the spectroscopic data with literature values for known compounds, and through chemical derivatization or degradation studies if necessary.[3]
Mandatory Visualization: Experimental Workflow
The diagram below outlines a standard experimental workflow for the isolation and characterization of natural products like Citromycetin.
Caption: Workflow for isolation and characterization.
Biological Activity
Citromycetin is classified as a bioactive polyketide.[5] The broader class of polyketides is a rich source of compounds with diverse and potent biological activities, including antibiotic, antifungal, anticancer, and anti-inflammatory properties.[3] Specific studies on Citromycetin have reported it to be weakly cytotoxic.[3] Further investigation is required to fully characterize its biological and pharmacological profile.
References
- 1. royalsocietypublishing.org [royalsocietypublishing.org]
- 2. scite.ai [scite.ai]
- 3. researchgate.net [researchgate.net]
- 4. Biogenetic-type total synthesis of citromycetin - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. Citromycetin - Wikipedia [en.wikipedia.org]
- 6. Citromycetin | C14H10O7 | CID 65029 - PubChem [pubchem.ncbi.nlm.nih.gov]
